molecular formula C9H9NO3 B11718188 8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11718188
M. Wt: 179.17 g/mol
InChI Key: KXSGMRBDCXPNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their self-curing properties, high glass transition temperature, and exceptional thermal stability

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. For instance, as a progesterone receptor antagonist, it binds to the progesterone receptor, inhibiting its activity and thereby modulating hormone-related processes . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one stands out due to its specific methoxy substitution, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

8-methoxy-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C9H9NO3/c1-12-7-4-2-3-6-5-13-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

KXSGMRBDCXPNNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)OC2

Origin of Product

United States

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